molecular formula C12H14N4O2 B11380962 5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11380962
M. Wt: 246.27 g/mol
InChI Key: AROSHMFXEGWABB-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formaldehyde and methylamine to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The methyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: 5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-dihydro-1,2,3-triazole-4-carboxamide.

    Substitution: Various N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound may inhibit specific pathways by binding to active sites or altering the conformation of target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)-2-furfurylamine: Known for its pharmaceutical activity and prepared via reductive amination of furfurals.

    2,5-diformylfuran: A derivative of hydroxymethylfurfural with applications in polymer synthesis.

    5-methylfurfural: Another derivative of hydroxymethylfurfural with significant industrial interest.

Uniqueness

5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-(hydroxymethyl)-N-methyl-2-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C12H14N4O2/c1-8-5-3-4-6-10(8)16-14-9(7-17)11(15-16)12(18)13-2/h3-6,17H,7H2,1-2H3,(H,13,18)

InChI Key

AROSHMFXEGWABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NC)CO

Origin of Product

United States

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